Cas no 921837-04-9 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound featuring a benzamide core linked to an indolinone moiety via an amide bond. The structure incorporates an ethyl group at the indolinone nitrogen and an isopropoxy substituent on the benzamide ring, contributing to its unique physicochemical properties. This compound is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route allows for precise modifications, enhancing its utility in structure-activity relationship studies. The compound exhibits moderate solubility in organic solvents, facilitating further derivatization and analytical characterization.
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide structure
921837-04-9 structure
Product name:N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
CAS No:921837-04-9
MF:C20H22N2O3
MW:338.400285243988
CID:6382390
PubChem ID:27639218

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
    • N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-yloxybenzamide
    • AKOS001997977
    • N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropoxybenzamide
    • F2257-0014
    • 921837-04-9
    • Inchi: 1S/C20H22N2O3/c1-4-22-18-10-7-16(11-15(18)12-19(22)23)21-20(24)14-5-8-17(9-6-14)25-13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,24)
    • InChI Key: CNGIVFXXBFPARZ-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CC(=O)N2CC)(=O)C1=CC=C(OC(C)C)C=C1

Computed Properties

  • Exact Mass: 338.16304257g/mol
  • Monoisotopic Mass: 338.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 58.6Ų

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2257-0014-5mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2257-0014-10μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2257-0014-15mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2257-0014-30mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2257-0014-20μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2257-0014-20mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2257-0014-10mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2257-0014-40mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2257-0014-5μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2257-0014-1mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
921837-04-9 90%+
1mg
$54.0 2023-05-16

Additional information on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide

Comprehensive Overview of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide (CAS No. 921837-04-9)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide, with the CAS number 921837-04-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of both ethyl and isopropoxy functional groups in its structure contributes to its unique physicochemical properties, making it a subject of interest for drug discovery and development.

In recent years, the demand for indole-based compounds has surged due to their potential applications in treating various health conditions. Researchers are particularly intrigued by the N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide due to its structural similarity to other bioactive molecules. For instance, its indole core is reminiscent of serotonin and melatonin, which are critical neurotransmitters. This similarity has led to investigations into its potential role in neurological disorders, a hot topic in modern medicine.

The compound's CAS No. 921837-04-9 is frequently searched in academic databases and chemical catalogs, reflecting its relevance in scientific circles. One of the most common queries revolves around its synthesis methods and purification techniques. Given the complexity of its structure, optimizing its synthesis is a challenge that many chemists are tackling. Recent advancements in green chemistry have also sparked interest in developing eco-friendly routes to produce this compound, aligning with global sustainability trends.

Another area of interest is the pharmacokinetic profile of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide. Preliminary studies suggest that its bioavailability and metabolic stability are influenced by the isopropoxy group, which may enhance its lipophilicity. This property is crucial for drug candidates, as it affects their absorption and distribution in the body. Researchers are also exploring its potential as a protein kinase inhibitor, a class of compounds that has revolutionized cancer therapy.

The compound's molecular weight and solubility are other frequently discussed topics. With a molecular weight of approximately 324.4 g/mol, it falls within the range of small molecules that are typically amenable to oral administration. Its solubility in organic solvents like DMSO and ethanol makes it suitable for various in vitro assays, further broadening its utility in drug screening programs.

In the context of AI-driven drug discovery, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide has been the subject of computational modeling studies. Machine learning algorithms are being employed to predict its interactions with biological targets, a trend that aligns with the growing integration of artificial intelligence in pharmaceutical research. This approach not only accelerates the discovery process but also reduces costs, a key consideration for many research institutions.

Safety and toxicity profiling are also critical aspects of this compound's evaluation. While it is not classified as a hazardous material, thorough toxicological studies are essential to ensure its suitability for further development. Regulatory agencies emphasize the importance of such assessments, particularly for compounds with potential therapeutic applications.

In summary, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide (CAS No. 921837-04-9) represents a promising candidate for biomedical research. Its unique structure, coupled with its potential biological activities, makes it a valuable subject for ongoing and future studies. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in the quest for innovative therapies.

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